

Evonimine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evonimine*

Cat. No.: *B15595853*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evonimine, a complex sesquiterpenoid alkaloid, has attracted significant scientific interest due to its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides an in-depth analysis of the chemical architecture and stereochemistry of **evonimine**. It consolidates available quantitative data, details experimental protocols for its isolation and biological evaluation, and visualizes key molecular and procedural information to support advanced research and development efforts.

Chemical Structure and Properties

Evonimine, also known as euonine, is a macrolide alkaloid belonging to the dihydro-agarofuran class of natural products.[1] Its intricate molecular structure is characterized by a highly oxygenated and stereochemically complex scaffold.

The definitive chemical structure of **evonimine** has been established through extensive spectroscopic analysis and X-ray crystallography of related compounds. The IUPAC name, which delineates its absolute stereochemistry, is

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate.[2]

Table 1: Physicochemical Properties of **Evonimine**

Property	Value	Reference
Molecular Formula	C ₃₈ H ₄₇ NO ₁₈	[2]
Molecular Weight	805.78 g/mol	[2]
Appearance	Colorless crystalline solid	
Solubility	Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone); sparingly soluble in water.	
Natural Sources	Tripterygium wilfordii, Euonymus species (e.g., Euonymus japonicus)	[1]

Stereochemistry

The stereochemistry of **evonimine** is a critical determinant of its biological activity. The molecule possesses multiple chiral centers, and its absolute configuration has been determined as (1S, 3R, 18S, 19R, 20R, 21R, 22S, 23R, 24R, 25R, 26S).[2] The core dihydro-agarofuran skeleton imposes a rigid conformational framework upon which the various functional groups are appended in a precise spatial arrangement.

The determination of absolute configuration for complex natural products like **evonimine** relies on advanced analytical techniques. X-ray crystallography provides the most definitive three-dimensional structural information.[3] In the absence of a crystal structure for **evonimine** itself, data from closely related derivatives and the application of spectroscopic methods such as Circular Dichroism (CD) are instrumental in assigning the stereochemistry.[3]

Spectroscopic Characterization

The elucidation of **evonimine**'s structure heavily relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of **evonimine**. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and to deduce the relative stereochemistry of the molecule. While a complete, assigned NMR dataset for **evonimine** is not readily available in public databases, the general regions for proton and carbon signals of the dihydro-agarofuran core and the various ester functionalities are well-established for this class of compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of **evonimine**, confirming its molecular formula.^[4] Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. The complex ester linkages and the macrocyclic ring structure of **evonimine** are expected to yield a characteristic fragmentation pattern under collision-induced dissociation, although a detailed public record of this is not available.

Biological Activity and Quantitative Data

Evonimine exhibits a range of biological activities, with its insecticidal and immunosuppressive properties being the most prominent.

Table 2: Biological Activity of **Evonimine**

Bioassay	Test Organism/System	Parameter	Value	Reference
Antifeedant Activity	Mythimna separata (3rd instar larvae)	EC ₅₀ (24h)	0.02 mM	
Immunosuppressive Activity	T-cell proliferation assays	IC ₅₀	Data not readily available	
Cytotoxic Activity	Various cancer cell lines	IC ₅₀	Data not readily available	

Immunosuppressive and Anti-inflammatory Activity

Evonimine has demonstrated significant immunosuppressive effects.^[1] Its mechanism of action is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses. It is hypothesized that **evonimine** may target the IKK (IκB kinase) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Hypothesized mechanism of NF-κB inhibition by **evonimine**.

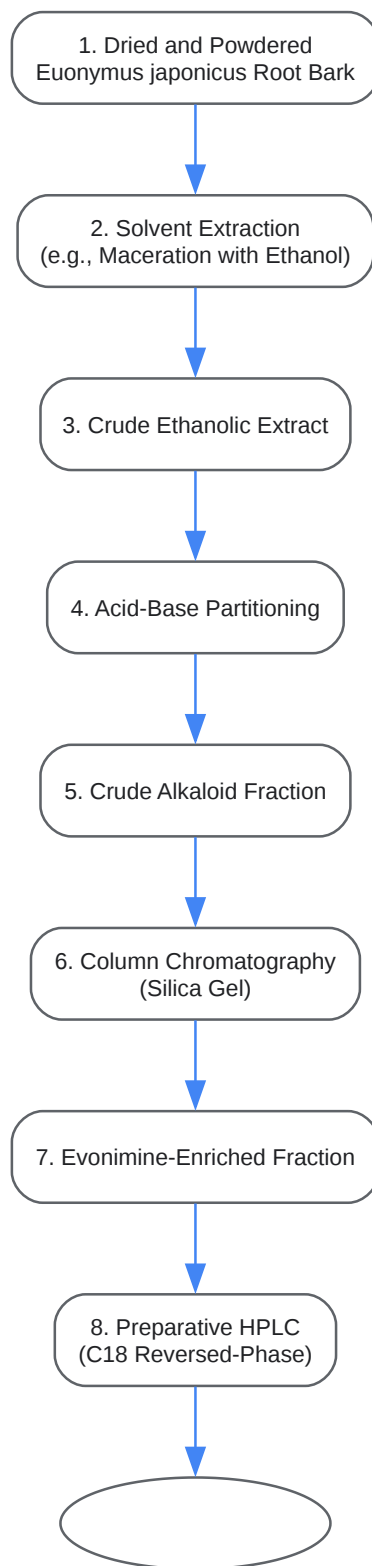
Experimental Protocols

Isolation of Evonimine from Plant Material

The following is a generalized protocol for the isolation of **evonimine** from the root bark of *Euonymus japonicus*.

Workflow for **Evonimine** Isolation

General Workflow for Evonimine Isolation



[Click to download full resolution via product page](#)

Caption: A stepwise workflow for the isolation of pure **evonimine**.

Detailed Methodology:

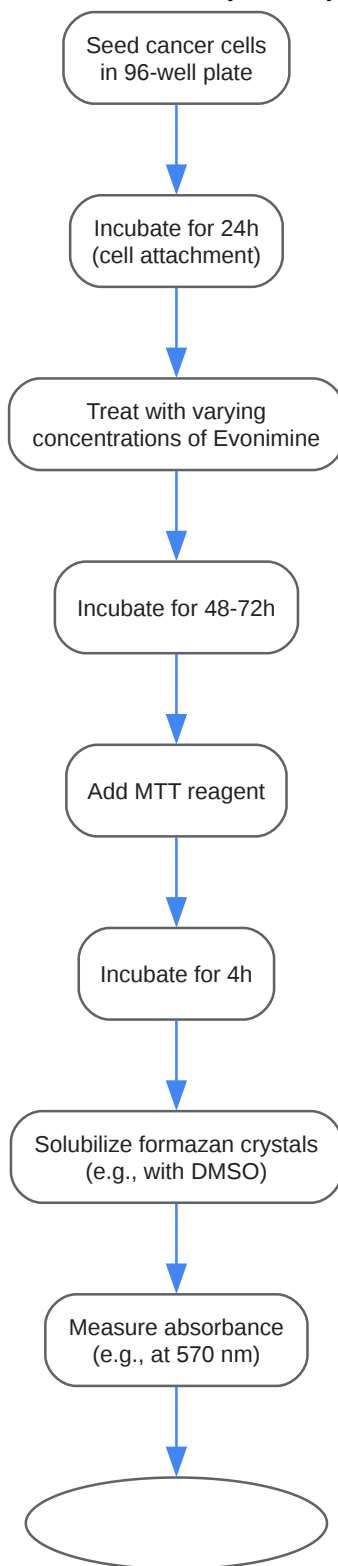
- Plant Material Preparation: Air-dry the root bark of *Euonymus japonicus* and grind it into a fine powder.
- Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional agitation. Repeat the extraction process three times. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- Acid-Base Partitioning:
 - Suspend the crude extract in 5% aqueous hydrochloric acid.
 - Partition the acidic solution with chloroform to remove neutral and acidic compounds.
 - Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide.
 - Extract the alkaline solution with chloroform multiple times to obtain the crude alkaloid fraction.
 - Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent.
- Chromatographic Purification:
 - Subject the crude alkaloid fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Monitor the fractions by thin-layer chromatography (TLC).
 - Pool the fractions containing **evonimine** and further purify by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield pure **evonimine**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **evonimine** on a selected cancer cell line.

Logical Flow for Cytotoxicity Determination

Logical Flow of an MTT Cytotoxicity Assay



[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key steps in an MTT assay.

Detailed Methodology:

- Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of **evonimine** (dissolved in DMSO) and incubate for 48-72 hours. Include vehicle-treated (DMSO) and untreated cells as controls.
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Plot the percentage of cell viability against the concentration of **evonimine** to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

Evonimine is a structurally complex and biologically active natural product with significant potential for further investigation in the fields of drug discovery and agricultural science. Its well-defined, intricate stereochemistry is a key feature that governs its potent immunosuppressive and insecticidal activities. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic and practical potential of this fascinating molecule. Further studies are warranted to fully elucidate its mechanism of action and to obtain comprehensive quantitative data on its various biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Euonine | C38H47NO18 | CID 13918136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. Electrospray mass and tandem mass spectrometry identification of ozone oxidation products of amino acids and small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evonimine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595853#evonimine-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com